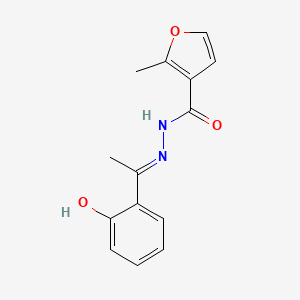
2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dichlorophenol and 3,5-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-((3,5-dimethyl-phenylimino)-methyl)-phenol
- This compound derivatives
- Other halogenated phenols
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and imino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H13Cl2NO |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(3,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-10(2)5-13(4-9)18-8-11-6-12(16)7-14(17)15(11)19/h3-8,19H,1-2H3 |
Clé InChI |
MPRCPMNECOCXIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11983650.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11983654.png)
![1-[4-(1-Hydroxyethyl)phenyl]ethanol](/img/structure/B11983669.png)
![2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B11983677.png)

![N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide](/img/structure/B11983694.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983715.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11983729.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)
![5-[(4-Chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11983743.png)

